molecular formula C19H23N5O3 B2709652 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}urea CAS No. 1797804-80-8

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}urea

Cat. No.: B2709652
CAS No.: 1797804-80-8
M. Wt: 369.425
InChI Key: AKBVNGWPGJAUST-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}urea is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This hybrid compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via a urea bridge to a 4-(piperidin-1-yl)pyrimidine unit. The molecular architecture is strategically designed, as the benzodioxin scaffold is recognized in scientific literature for its presence in compounds with alpha(2)-adrenoceptor antagonist activity, which is relevant to neurodegenerative disease research . Simultaneously, the piperidine-pyrimidine component represents a privileged structure in kinase-targeted therapeutics, documented in patents for modulating serine-threonine kinases like p70S6K, Akt1, and Akt2, which are key players in immunological, inflammatory, and proliferative diseases . The urea functional group serves as a critical conformational spacer, potentially influencing the molecule's binding affinity and selectivity. While the specific biological profile of this exact compound is under investigation, its structural domains suggest potential as a versatile scaffold for investigating various biological targets, particularly in the realms of neuropharmacology and inflammation. Researchers can utilize this compound as a chemical probe to study receptor-ligand interactions, signal transduction pathways, and for the development of novel therapeutic agents for complex diseases. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-19(22-14-4-5-15-16(12-14)27-11-10-26-15)21-13-17-20-7-6-18(23-17)24-8-2-1-3-9-24/h4-7,12H,1-3,8-11,13H2,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBVNGWPGJAUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}urea is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a pyrimidine derivative. Its chemical formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, and it has a molecular weight of approximately 342.39 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : The compound's structural components allow it to interact with various receptors, including those related to neurotransmission and cellular growth.
  • Antioxidant Activity : Some derivatives of benzodioxin compounds have shown antioxidant properties, which could contribute to their therapeutic effects in oxidative stress-related conditions.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, benzodioxin derivatives have demonstrated selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.8Cell cycle arrest
HeLa (Cervical)10.5Inhibition of DNA synthesis

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents hints at potential benefits in neurodegenerative diseases. Studies have shown that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress.

Study 1: Anticancer Activity

A study conducted on a series of benzodioxin derivatives revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of the benzodioxin moiety in enhancing anticancer activity through apoptosis pathways.

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of benzodioxin derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and promote neuronal survival in vitro.

Scientific Research Applications

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural frameworks have shown to induce apoptosis in cancer cells by arresting the cell cycle at specific phases, particularly G1 phase .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. For example, related compounds have demonstrated inhibition of enzymes like acetylcholinesterase and α-glucosidase, suggesting potential applications in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus (T2DM) .

Antimicrobial Activity

The antimicrobial efficacy of related benzodioxin derivatives has been evaluated against a range of bacterial strains. These studies reveal that modifications to the benzodioxin structure can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies provide insights into the practical applications and effectiveness of this compound:

  • Antiproliferative Studies : A study conducted on a series of urea derivatives indicated that modifications to the benzodioxin structure could lead to enhanced antiproliferative activity against specific cancer cell lines. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis induction .
  • Enzyme Inhibition Research : Another study focused on sulfonamide derivatives incorporating benzodioxin structures was conducted to evaluate their inhibitory effects on α-glucosidase and acetylcholinesterase. Results showed promising therapeutic potential for managing T2DM and Alzheimer's disease .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Differences Pharmacological Notes (if available) Reference
Target Compound C₂₁H₂₃N₅O₃ 393.45 g/mol Pyrimidinylmethyl-piperidine substituent Not explicitly stated -
1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea () C₁₅H₁₃ClN₂O₃ 304.73 g/mol Chlorophenyl instead of pyrimidinyl-piperidine chain Unreported activity
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}urea () C₂₁H₂₁N₅O₄ 407.42 g/mol Methoxy-methylpyrimidine substituent on phenyl ring Potential kinase-targeting design

Analysis :

  • The target compound distinguishes itself through its pyrimidine-piperidine side chain, which may enhance binding to hydrophobic pockets in proteins compared to the chlorophenyl analog .
  • The methoxy-methylpyrimidine variant in suggests a focus on optimizing solubility or steric effects, whereas the piperidine in the target compound could influence bioavailability or CNS penetration .

Pyrimidine/Pyrimidinone-Based Analogs

Table 2: Pyrimidine Derivatives with Benzodioxin or Related Scaffolds

Compound Name Core Structure Substituents Potential Applications Reference
Target Compound Urea-linked benzodioxin 4-(Piperidin-1-yl)pyrimidin-2-ylmethyl Kinase inhibition (hypothetical) -
D4476 () Benzodioxin-imidazole 5-(2-Pyridinyl)-1H-imidazol-2-yl Treg cell differentiation inhibition
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyridopyrimidinone Piperazine at position 7 Anticancer or anti-inflammatory

Analysis :

  • Pyridopyrimidinones in prioritize rigid aromatic systems for DNA intercalation or topoisomerase inhibition, whereas the target compound’s flexible urea linker may favor allosteric modulation .

Piperidine/Piperazine-Containing Compounds

Table 3: Piperidine Derivatives in Drug Design

Compound Name Core Structure Piperidine/Piperazine Substitution Notable Features Reference
Target Compound Urea-benzodioxin 4-(Piperidin-1-yl)pyrimidin-2-yl Enhanced lipophilicity -
Methanesulfonamide derivative () Piperazine-sulfonamide 4-[Chlorophenyl-substituted] Likely protease or receptor antagonism
7-(4-Methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyridopyrimidinone 4-Methylpiperazine Optimized for metabolic stability

Analysis :

  • The piperidine group in the target compound may improve membrane permeability compared to piperazine derivatives, which are often more polar .
  • Methylpiperazine in is a common modification to reduce hepatic clearance, suggesting the target compound’s unmodified piperidine could have a shorter half-life .

Q & A

Q. What are the optimal methods for synthesizing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}urea, and how can purity be validated?

Synthesis typically involves multi-step nucleophilic substitution and urea coupling reactions. Key steps include:

  • Step 1 : Functionalization of the 2,3-dihydro-1,4-benzodioxin core via nitration or halogenation to introduce reactive groups.
  • Step 2 : Coupling with 4-(piperidin-1-yl)pyrimidine-2-carbaldehyde using reductive amination.
  • Step 3 : Urea formation via reaction with an isocyanate intermediate.
    Validation : Orthogonal techniques such as HPLC (≥98% purity, C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) are critical. LC-MS can confirm molecular weight (expected [M+H]⁺ ~423.2 Da) .

Q. How can the crystal structure of this compound be determined to resolve conformational ambiguities?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key parameters:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.
  • Validation : Check R-factor (<5%), residual electron density (±0.3 e Å⁻³). Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Q. What analytical methods are recommended for assessing thermal stability and degradation pathways?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates moderate stability).
  • Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions.
  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers identify the primary pharmacological targets of this compound?

Computational Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. Prioritize targets with Glide scores < −7.0 kcal/mol.
  • Molecular Dynamics (MD) Simulations : Analyze binding stability (RMSD < 2.0 Å over 100 ns).
    Experimental Validation :
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase activity using ADP-Glo™).
  • Cellular Models : Assess cytotoxicity (MTT assay) and target engagement (Western blot for downstream biomarkers) .

Q. How should contradictory data in binding affinity studies be resolved?

Case Example : Discrepancies in reported IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions.

  • Meta-Analysis : Normalize data using Z-score transformation to account for variability in buffer pH, ionic strength, or ATP concentrations.
  • Statistical Models : Apply ANOVA to identify significant outliers; use Bayesian hierarchical models to pool data across studies.
  • Control Experiments : Replicate assays with standardized protocols (e.g., identical recombinant protein batches) .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of analogs?

Methodology :

  • Substituent Variation : Synthesize analogs with modifications to the benzodioxin (e.g., electron-withdrawing groups) or piperidine (e.g., N-alkylation) moieties.
  • Activity Cliffs : Identify non-linear SAR using Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA).
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., at B3LYP/6-31G* level) to correlate charge distribution with activity.
Substituent PositionModificationIC₅₀ (nM)Notes
Benzodioxin C6-NO₂15Enhanced kinase inhibition
Piperidine N1-CH₂CF₃120Reduced solubility
Pyrimidine C4-OCH₃45Improved metabolic stability

Data Source : Analog libraries from Farmaco studies .

Q. How can researchers design experiments to evaluate metabolic stability in preclinical models?

  • In Vitro Systems : Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS (half-life >30 min suggests favorable stability).
  • CYP450 Inhibition Screening : Assess against CYP3A4, 2D6 isoforms (IC₅₀ >10 µM preferred).
  • In Vivo Pharmacokinetics : Administer IV/PO doses in rodents; calculate AUC, Cₘₐₓ, and bioavailability. Bile-duct cannulated models can assess enterohepatic recirculation .

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